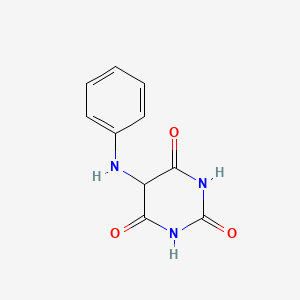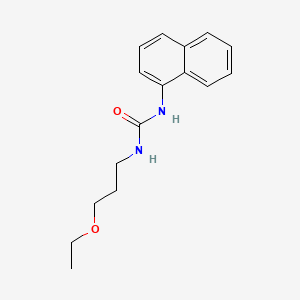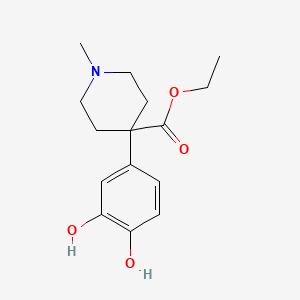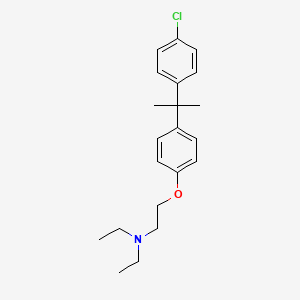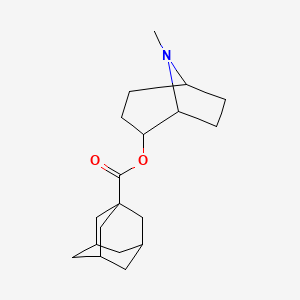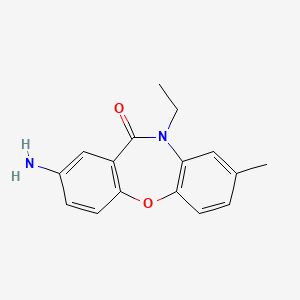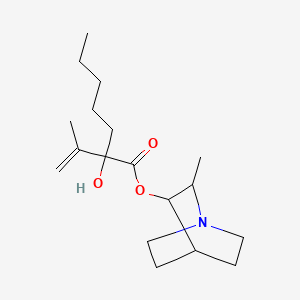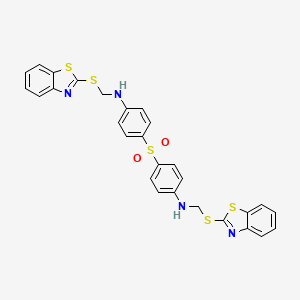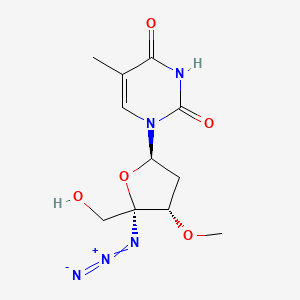
4'-Azido-3'-O-methylthymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Azido-3’-O-methylthymidine is a synthetic nucleoside analog derived from thymidine It is characterized by the presence of an azido group at the 4’ position and a methyl group at the 3’ position of the thymidine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azido-3’-O-methylthymidine typically involves the modification of thymidine. One common method includes the introduction of an azido group at the 4’ position through nucleophilic substitution reactions. The reaction conditions often involve the use of azide salts such as sodium azide or potassium azide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The methylation at the 3’ position can be achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods: While specific industrial production methods for 4’-Azido-3’-O-methylthymidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle azide compounds, which can be hazardous .
化学反应分析
Types of Reactions: 4’-Azido-3’-O-methylthymidine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Oxidation: Various oxidizing agents depending on the desired product.
Major Products:
Triazoles: Formed through cycloaddition reactions with alkynes.
科学研究应用
4’-Azido-3’-O-methylthymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a precursor in click chemistry reactions.
Biology: Employed in DNA sequencing techniques and as a probe in molecular biology studies.
Medicine: Investigated for its potential antiviral properties and as a component in the development of nucleoside analog drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用机制
The mechanism of action of 4’-Azido-3’-O-methylthymidine involves its incorporation into nucleic acids. The azido group at the 4’ position interferes with the formation of phosphodiester linkages, thereby terminating the elongation of nucleic acid chains. This mechanism is similar to that of other nucleoside analogs, which act as chain terminators during DNA or RNA synthesis. The compound targets viral reverse transcriptase enzymes, making it a potential antiviral agent .
相似化合物的比较
Azidothymidine (AZT): Another nucleoside analog with an azido group, used as an antiretroviral drug.
3’-Azido-3’-deoxythymidine: Similar structure but lacks the methyl group at the 3’ position.
5-Methyluridine: A methylated nucleoside analog without the azido group
Uniqueness: 4’-Azido-3’-O-methylthymidine is unique due to the combination of the azido group at the 4’ position and the methyl group at the 3’ position. This dual modification enhances its chemical reactivity and potential biological activity compared to other similar compounds .
属性
CAS 编号 |
140226-10-4 |
|---|---|
分子式 |
C11H15N5O5 |
分子量 |
297.27 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-5-azido-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O5/c1-6-4-16(10(19)13-9(6)18)8-3-7(20-2)11(5-17,21-8)14-15-12/h4,7-8,17H,3,5H2,1-2H3,(H,13,18,19)/t7-,8+,11+/m0/s1 |
InChI 键 |
JJFPSTKXVFBFOY-VAOFZXAKSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)N=[N+]=[N-])OC |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)N=[N+]=[N-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



